Methyl 3-ethoxy-4-methoxybenzoate
Overview
Description
“Methyl 3-ethoxy-4-methoxybenzoate” is a benzoate ester and a monomethoxybenzene . It is functionally related to a 4-methoxybenzoic acid .
Synthesis Analysis
The synthesis of “Methyl 3-ethoxy-4-methoxybenzoate” involves the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .Molecular Structure Analysis
The molecular structure of “Methyl 3-ethoxy-4-methoxybenzoate” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
“Methyl 3-ethoxy-4-methoxybenzoate” may be used as a starting reagent in the novel synthesis of gefitinib . The synthesis involves the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .Physical And Chemical Properties Analysis
“Methyl 3-ethoxy-4-methoxybenzoate” has a molecular weight of 210.23 g/mol . It has a XLogP3 of 2.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 5 rotatable bonds . Its exact mass and monoisotopic mass are 210.08920892 g/mol . Its topological polar surface area is 44.8 Ų . It has 15 heavy atoms .Scientific Research Applications
Photochemical Stability and Singlet Molecular Oxygen Generation
Methyl 3-ethoxy-4-methoxybenzoate and its related compounds, such as methyl salicylate, have been studied for their ability to generate and quench singlet molecular oxygen (O2(1Δg)). These compounds are widely used as photostabilizers. The study found that while compounds with a phenol group are inefficient O2(1Δg) generators, methylated esters like methyl 2-methoxybenzoate can produce O2(1Δg) with significant efficiency. Furthermore, under certain environmental conditions, these compounds can act as effective scavengers for O2(1Δg), protecting photostabilized materials from O2(1Δg)-mediated degradation. The study emphasizes the potential use of these compounds, including methyl 3-ethoxy-4-methoxybenzoate, in photoprotection and stabilization applications (Soltermann et al., 1995).
Thermochemical Properties
The thermochemical properties of methyl 3-ethoxy-4-methoxybenzoate and its structural analogs have been extensively studied through both experimental and computational approaches. Research focusing on methyl 2- and 4-methoxybenzoates has helped in understanding the structural and thermochemical behavior of these compounds. This includes determining combustion and vaporization enthalpies and analyzing the electronic density of the molecules. Such studies are crucial for a deeper understanding of the physicochemical properties of these compounds, which can be essential in various industrial and research applications (Flores et al., 2019).
Antioxidant Activity and Spectroscopic Properties
Methyl 3-ethoxy-4-methoxybenzoate and similar compounds have been synthesized and analyzed for their antioxidant activities. For instance, a study on 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate investigated its antioxidant potential using various techniques. Additionally, spectroscopic methods, including FT-IR, UV–Vis, and NMR spectroscopies, were employed for the characterization. These compounds' spectroscopic, electronic, and thermodynamic properties are not only crucial for understanding their fundamental characteristics but also for exploring their potential applications in fields like material science and pharmacology (Medetalibeyoglu, 2021).
Future Directions
properties
IUPAC Name |
methyl 3-ethoxy-4-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-4-15-10-7-8(11(12)14-3)5-6-9(10)13-2/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDOQKFPBWQJCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-ethoxy-4-methoxybenzoate |
Synthesis routes and methods I
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Citations
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